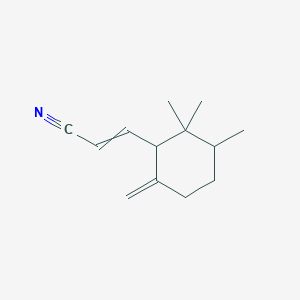
3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile is a chemical compound known for its unique structure and properties It is characterized by a cyclohexyl ring with multiple methyl groups and a nitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile typically involves the following steps:
Formation of the cyclohexyl ring: The initial step involves the formation of the cyclohexyl ring with the desired methyl substitutions. This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Introduction of the nitrile group: The nitrile group is introduced through a reaction with a suitable nitrile precursor under controlled conditions. Common reagents include cyanogen bromide or sodium cyanide.
Final modifications:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The nitrile group can participate in substitution reactions with nucleophiles, leading to the formation of amides, amines, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of amides, amines, or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form interactions with enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to participate in specific chemical reactions, influencing its reactivity and applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,2,3-Trimethylcyclohexyl)prop-2-enenitrile
- 3-(2,2,3-Trimethyl-6-methylcyclohexyl)prop-2-enenitrile
Uniqueness
3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile stands out due to its unique combination of a cyclohexyl ring with multiple methyl groups and a nitrile functional group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
101400-59-3 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
3-(2,2,3-trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H19N/c1-10-7-8-11(2)13(3,4)12(10)6-5-9-14/h5-6,11-12H,1,7-8H2,2-4H3 |
Clave InChI |
UKWFUFNXGRHSSI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=C)C(C1(C)C)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















